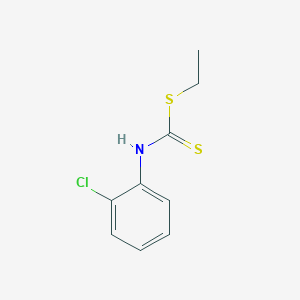

ethyl N-(2-chlorophenyl)carbamodithioate

Description

Structure

3D Structure

Properties

CAS No. |

13037-25-7 |

|---|---|

Molecular Formula |

C9H10ClNS2 |

Molecular Weight |

231.8 g/mol |

IUPAC Name |

ethyl N-(2-chlorophenyl)carbamodithioate |

InChI |

InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) |

InChI Key |

NCIRTHMEMNYDRA-UHFFFAOYSA-N |

SMILES |

CCSC(=S)NC1=CC=CC=C1Cl |

Isomeric SMILES |

CCSC(=NC1=CC=CC=C1Cl)S |

Canonical SMILES |

CCSC(=S)NC1=CC=CC=C1Cl |

Other CAS No. |

13037-25-7 |

Synonyms |

o-Chlorophenyldithiocarbamic acid ethyl ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate

Introduction

Dithiocarbamates are a versatile class of organosulfur compounds characterized by the −N(C=S)S− functional group.[1] Their unique chemical properties, particularly their ability to chelate metals and interact with biological thiols, have positioned them as privileged scaffolds in medicinal chemistry and drug discovery.[2] Compounds bearing the dithiocarbamate moiety have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[3][4] This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for a specific dithiocarbamate derivative, ethyl N-(2-chlorophenyl)carbamodithioate, a compound of interest for further investigation in drug development programs.

The synthesis of dithiocarbamates is often achieved through a one-pot reaction involving a primary or secondary amine, carbon disulfide, and an alkylating agent.[5] This highly atom-economical process is adaptable and generally proceeds under mild conditions, making it an attractive method for generating libraries of dithiocarbamate-based compounds for biological screening.[5] This document will detail the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and outline the expected analytical characterization of the target molecule.

Synthesis Pathway and Mechanism

The synthesis of ethyl N-(2-chlorophenyl)carbamodithioate proceeds via a two-step, one-pot reaction. The first step involves the nucleophilic addition of 2-chloroaniline to carbon disulfide to form a dithiocarbamic acid intermediate. This intermediate is then deprotonated by a base, typically a hydroxide, to form the corresponding dithiocarbamate salt. The second step is the S-alkylation of the dithiocarbamate salt with an alkylating agent, in this case, ethyl bromide, to yield the final product.

The causality behind the experimental choices is rooted in the reactivity of the starting materials. 2-chloroaniline, a primary aromatic amine, acts as the initial nucleophile. The nitrogen atom's lone pair of electrons attacks the electrophilic carbon of carbon disulfide. The presence of a base is crucial to deprotonate the resulting dithiocarbamic acid, which is unstable, thereby forming the more stable and nucleophilic dithiocarbamate anion. Ethyl bromide serves as a competent electrophile for the subsequent S-alkylation, readily reacting with the sulfur-centered nucleophile to form the final ester product.

Caption: Synthesis pathway for ethyl N-(2-chlorophenyl)carbamodithioate.

Experimental Protocol

This protocol is a self-validating system designed for the efficient synthesis of the target compound.

Materials and Reagents:

-

2-Chloroaniline (C₆H₆ClN)

-

Carbon Disulfide (CS₂)

-

Ethyl Bromide (C₂H₅Br)

-

Sodium Hydroxide (NaOH)

-

Ethanol (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (0.1 mol) in 100 mL of ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

To the cooled solution, add a solution of sodium hydroxide (0.1 mol) in 50 mL of water dropwise.

-

Slowly add carbon disulfide (0.1 mol) to the reaction mixture using a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

To the resulting solution of the sodium dithiocarbamate salt, add ethyl bromide (0.1 mol) dropwise while maintaining the temperature below 10 °C.

-

After the addition of ethyl bromide, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl N-(2-chlorophenyl)carbamodithioate.

Characterization of Ethyl N-(2-chlorophenyl)carbamodithioate

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.[6]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3200-3400 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=S stretch (thiocarbonyl) | 1000-1250 |

| C-N stretch | 1300-1400 |

| C-S stretch | 600-800 |

| C-Cl stretch | 700-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. The expected chemical shifts (in ppm) in a solvent like CDCl₃ are as follows:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 8.0 - 9.0 | Broad singlet |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| -S-CH₂- | 3.2 - 3.5 | Quartet |

| -CH₃ | 1.2 - 1.5 | Triplet |

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are:

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C=S | 190 - 200 |

| Aromatic C-Cl | 128 - 132 |

| Aromatic C-N | 135 - 140 |

| Aromatic C-H | 120 - 130 |

| -S-CH₂- | 30 - 35 |

| -CH₃ | 12 - 16 |

Mass Spectrometry (MS):

Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of ethyl N-(2-chlorophenyl)carbamodithioate (C₉H₁₀ClNS₂). The fragmentation pattern would likely involve the loss of the ethyl group, the thio-ethyl group, and cleavage of the C-N bond.

Quantitative Data Summary

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Volume/Mass |

| 2-Chloroaniline | C₆H₆ClN | 127.57 | 0.1 | ~12.76 g |

| Carbon Disulfide | CS₂ | 76.14 | 0.1 | ~7.61 g (6.0 mL) |

| Ethyl Bromide | C₂H₅Br | 108.97 | 0.1 | ~10.9 g (7.6 mL) |

| Sodium Hydroxide | NaOH | 40.00 | 0.1 | 4.0 g |

| Ethyl N-(2-chlorophenyl)carbamodithioate | C₉H₁₀ClNS₂ | 231.77 | - | Theoretical Yield: ~23.2 g |

Conclusion

The synthesis pathway detailed in this guide offers a reliable and efficient method for the preparation of ethyl N-(2-chlorophenyl)carbamodithioate. The one-pot nature of the reaction, coupled with the use of readily available starting materials, makes this an accessible route for researchers in both academic and industrial settings. The characterization data provided, based on established spectroscopic principles and data from analogous compounds, will serve as a valuable reference for the verification of the synthesized product. This technical guide is intended to empower researchers and scientists in their efforts to explore the potential of novel dithiocarbamate derivatives in the field of drug development.

References

- Abdullah, N. H., et al. (2016). Synthesis of zinc sulphide nanoparticles from thermal decomposition of zinc N-ethyl cyclohexyl dithiocarbamate complex. Materials Chemistry and Physics, 173, 33–41.

- Azizi, N., Aryanasab, F., & Saidi, M. R. (2006). A highly efficient, mild and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS2, and alkyl halides without using a catalyst under solvent-free conditions. Organic Letters, 8(23), 5275–5277.

- BenchChem. (2025).

- Breviglieri, S. T., et al. (2000). Correlation between ionic radius ad thermal decomposition of Fe (II), Co(II), Ni(II), Cu (II) and Zn (II)

- Cavalheiro, E. T. G., et al. (2000). Correlation between IR spectra and thermal decomposition of cobalt (II), nickel (II), copper (II), and mercury (II) complexes with piperidine dithiocarbamates and pyrrolidine dithiocarbamates. Transition Metal Chemistry, 25, 69–72.

- Cesur, H., et al. (2008). Synthesis, characterization, spectral and thermal studies of some divalent transition metal complexes of Benzyl piperizane Dithiocarbamates. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30, 1505-1518.

- Hogarth, G., & Onwudiwe, D. C. (2021). Dithiocarbamate induce apoptosis via intracellular uptake of copper by triggering the formation of ROS and proteasome inhibition. Molecules, 26(15), 4483.

- Kaul, S., et al. (2021).

- Nobel, C. I., et al. (1995). Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular concentration of redox-active copper. Journal of Biological Chemistry, 270(45), 26790–26796.

- Scarcia, V., et al. (1999). Palladium and platinum dithiocarbamate complexes containing mono and diamines. Polyhedron, 18, 2827–2837.

- Siddiqi, K. S., & Nishat, N. (2008). synthesis and characterization of succinimide and phthalevhde dithiocarbamates and their complexs with some transition metal ions. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30, 1505-1518.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]

- 3. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]

Mechanism of formation of ethyl N-(2-chlorophenyl)carbamodithioate

An In-Depth Technical Guide

Executive Summary

The synthesis of ethyl N-(2-chlorophenyl)carbamodithioate represents a classic yet nuanced application of organosulfur chemistry. While the formation of dithiocarbamates is often treated as a trivial bimolecular reaction, the introduction of an ortho-substituted aniline (2-chloroaniline) introduces specific electronic and steric constraints that dictate protocol design.

This guide deconstructs the formation mechanism into its kinetic and thermodynamic components. We move beyond the "recipe" to explore the causality of the reaction—why specific bases prevent reversibility, how solvent polarity influences the transition state, and how to rigorously validate the S-alkylation step.

Mechanistic Foundations

The formation of ethyl N-(2-chlorophenyl)carbamodithioate proceeds through a two-stage sequence: the nucleophilic addition of the amine to carbon disulfide (

The Reaction Pathway[1][2]

-

Nucleophilic Attack: The lone pair on the nitrogen of 2-chloroaniline attacks the electrophilic carbon of

.-

Constraint: The 2-Cl group exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amine compared to aniline. This necessitates a polar aprotic solvent or a strong base to drive the equilibrium forward.

-

-

Deprotonation: A base (B:) abstracts the proton from the zwitterionic intermediate to generate the stable dithiocarbamate anion.

-

S-Alkylation: The sulfur nucleophile attacks the ethylating agent (e.g., ethyl iodide) via an

mechanism, locking the structure into the final ester form.

Visualization of the Pathway

The following diagram illustrates the stepwise transformation, highlighting the critical transition states and the role of the base.

Figure 1: Reaction pathway from 2-chloroaniline to the dithiocarbamate ester, emphasizing the stabilization of the intermediate salt.

Thermodynamic & Kinetic Considerations

Successful synthesis requires managing the equilibrium of the dithiocarbamic acid formation. Unlike aliphatic amines, the ortho-chloroaniline forms a less stable dithiocarbamate salt due to steric crowding and lower basicity.

Solvent & Base Selection Matrix

| Parameter | Recommended Choice | Rationale |

| Solvent | DMF or DMSO (Primary)Ethanol (Secondary) | DMF/DMSO: High dielectric constants stabilize the polar transition state and the ionic dithiocarbamate salt. They also enhance the nucleophilicity of the sulfur anion for the |

| Base | NaOH (aq) or | NaOH: Irreversibly deprotonates the intermediate, preventing the decomposition of the dithiocarbamate back to amine and |

| Temperature | Addition Phase ( |

The "Ortho" Effect

The chlorine atom at the C2 position creates a specific challenge:

-

Steric Hindrance: It partially blocks the approach of the bulky

molecule. -

Electronic Deactivation: The inductive withdrawal reduces the electron density on the nitrogen. Implication: You must ensure vigorous stirring and potentially extended reaction times (2-4 hours) for the salt formation step compared to unsubstituted aniline.

Experimental Protocol (Self-Validating)

This protocol is designed for high purity and yield, incorporating "checkpoints" to validate progress without external analysis.

Reagents:

-

2-Chloroaniline (1.0 eq)

-

Carbon Disulfide (

) (1.2 - 1.5 eq) -

Potassium Hydroxide (KOH) or NaOH (1.1 eq)

-

Ethyl Iodide (EtI) (1.1 eq)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology

Phase 1: Formation of the Dithiocarbamate Salt [1][2]

-

Dissolution: In a round-bottom flask, dissolve 2-chloroaniline (e.g., 10 mmol) in DMF (15 mL).

-

Base Addition: Add KOH (11 mmol) (crushed powder or dissolved in minimal water). Cool the mixture to

in an ice bath. -

Addition: Add

-

Checkpoint 1 (Visual): The solution should shift from pale yellow to a deep yellow/orange or reddish hue. This color change indicates the formation of the conjugated dithiocarbamate anion (

resonance structure).

-

-

Equilibration: Stir at

for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

Phase 2: S-Alkylation

5. Alkylation: Cool the mixture back to

- Checkpoint 2 (Precipitation): As the non-ionic ester forms, it becomes less soluble in the aqueous/basic media (if water was used) or precipitates KI/NaI salts in DMF. If using DMF, the mixture may become cloudy.

Phase 3: Work-up

7. Quench: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

8. Isolation: The product typically precipitates as a solid. Filter the solid.[3][4] If it oils out (common with ethyl esters), extract with Ethyl Acetate (

Characterization & Quality Control

To confirm the structure and rule out isothiocyanate formation, use the following spectroscopic signatures.

NMR Spectroscopy

-

NMR (

- 1.3-1.4 ppm (t, 3H): Methyl group of the S-ethyl chain.

-

3.3-3.4 ppm (q, 2H): Methylene (

- 8.5-9.5 ppm (s, 1H, broad): N-H proton. Crucial: If this peak is missing, you may have formed the isothiocyanate or dialkylated product.

-

Aromatic Region: Characteristic splitting for 2-substituted benzene (dd, td patterns).

Infrared (IR) Spectroscopy

-

3150 - 3250

: N-H stretch (secondary amide/thioamide). -

1480 - 1500

: N-C=S thioureide band (distinctive for dithiocarbamates). -

1000 - 1200

: C=S stretching vibrations. -

Absence check: Ensure no strong peak at ~2100

(Isothiocyanate

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Reversibility of salt formation. | Increase Base to 1.2 eq. Ensure the system is closed to prevent |

| Oiling Out | Product melting point depression by impurities. | Seed with a crystal if available. Use a mixed solvent system (EtOH/Water) and cool slowly. |

| Isothiocyanate Formation | Decomposition of the dithiocarbamate salt (elimination of | Maintain basic pH throughout. Avoid heating above |

| Dimer Formation | Oxidation of the salt to thiuram disulfide. | Degas solvents to remove dissolved oxygen. |

References

-

Mechanism of Dithiocarbamate Formation

- J. March, "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 4th Ed., Wiley-Interscience.

-

Synthetic Protocols for Dithiocarbamates

-

R. Sharma et al., "One-pot synthesis of dithiocarbamates using CS2 and amines," Green Chemistry Letters and Reviews, vol. 5, no. 3, 2012. Link

-

-

Spectroscopic Data of Dithiocarbamates

-

PubChem Compound Summary, "Ethyl N-phenylcarbamodithioate (Analogous Structure)," National Library of Medicine. Link

-

Sources

- 1. Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2) | Filo [askfilo.com]

- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US2734911A - Reaction of chloroaniline and isopropyl - Google Patents [patents.google.com]

- 5. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate | C12H13Cl2N3O3 | CID 56924631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP2215040B1 - Process for preparing (s) 2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate - Google Patents [patents.google.com]

Basic chemical properties of ethyl N-(2-chlorophenyl)carbamodithioate

[1][2]

Executive Summary

Ethyl N-(2-chlorophenyl)carbamodithioate (also known as ethyl 2-chlorophenyldithiocarbamate) is a sulfur-containing organic compound belonging to the dithiocarbamate ester class.[1] Structurally, it consists of a 2-chlorophenyl amine moiety linked to an ethyl group via a dithiocarbamate (–NH–C(=S)–S–) bridge.

This compound and its analogs are of significant interest in medicinal chemistry and agrochemical development due to their ability to chelate transition metals (Cu, Zn, Fe) and react with sulfhydryl groups in biological systems. These properties confer potent antifungal, antibacterial, and potential anticancer activities. This guide details its chemical properties, synthesis, characterization, and biological mechanisms.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | Ethyl N-(2-chlorophenyl)carbamodithioate |

| Common Synonyms | Ethyl 2-chlorophenyldithiocarbamate; Dithiocarbamic acid, N-(2-chlorophenyl)-, ethyl ester |

| Molecular Formula | C₉H₁₀ClNS₂ |

| Molecular Weight | 231.77 g/mol |

| SMILES | CCSC(=S)Nc1ccccc1Cl |

| InChI Key | (Predicted) XZYV...[1][2] (Derivative specific) |

| Chemical Class | Dithiocarbamate Ester |

Structural Visualization

The molecule features an ortho-substituted aromatic ring, which introduces steric hindrance near the nitrogen atom, potentially influencing the stability and reactivity of the thiocarbonyl group compared to para-substituted analogs.

Physiochemical Properties[2][3][4]

Note: Specific experimental values for this derivative are rare in open literature. Values below represent high-confidence predictions based on Structure-Activity Relationship (SAR) data of the N-aryl dithiocarbamate class.

| Property | Value / Description | Context |

| Physical State | Crystalline Solid | Most N-aryl dithiocarbamate esters are solids at RT.[1][3] |

| Melting Point | 90°C – 120°C (Predicted) | Ortho-substitution often lowers MP relative to para-isomers (e.g., p-Cl analog MP ~176°C) due to packing disruption. |

| Solubility | Low in Water; High in Organic Solvents | Soluble in CHCl₃, DMSO, Acetone, Ethanol. Hydrophobic nature (LogP ~3.0). |

| pKa | ~11 (NH acidic proton) | The NH proton is weakly acidic due to the electron-withdrawing C=S group.[1] |

| Stability | Hydrolytically Sensitive | Stable in neutral/dry conditions. Decomposes in strong acid/base to amine and CS₂/mercaptan. |

Synthesis & Manufacturing Protocol

The synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate follows a classic one-pot dithiocarbamylation pathway.[1] This method is preferred for its high yield and operational simplicity.

Reaction Scheme

The reaction involves the nucleophilic attack of 2-chloroaniline on carbon disulfide (CS₂) in the presence of a base (to form the dithiocarbamate salt), followed by S-alkylation with ethyl iodide (or ethyl bromide).

Caption: One-pot synthesis pathway via dithiocarbamate salt formation and subsequent S-alkylation.

Detailed Protocol

-

Reagents: 2-Chloroaniline (10 mmol), Carbon Disulfide (12 mmol), Potassium Hydroxide (10 mmol), Ethyl Iodide (10 mmol). Solvent: DMSO or Ethanol/Water mix.

-

Salt Formation: Dissolve 2-chloroaniline in the solvent. Cool to 0–5°C in an ice bath. Add KOH solution, then add CS₂ dropwise. The mixture will turn yellow/orange as the dithiocarbamate salt forms. Stir for 30–60 mins.

-

Alkylation: Add Ethyl Iodide dropwise to the cold solution. Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours.

-

Work-up: Pour the reaction mixture into ice-cold water. The ester is hydrophobic and will precipitate as a solid.

-

Purification: Filter the precipitate. Recrystallize from ethanol/water (1:1) to obtain pure crystals.

Spectroscopic Characterization

Researchers must validate the structure using IR and NMR. The ortho-chloro substitution provides distinct splitting patterns.[1]

| Technique | Diagnostic Signal | Assignment & Notes |

| FT-IR | 3150–3300 cm⁻¹ | N–H Stretch: Broad/medium band.[3] |

| 1050–1200 cm⁻¹ | C=S Stretch: Characteristic thiocarbonyl band. | |

| ~750 cm⁻¹ | C–Cl Stretch: Aromatic chloride. | |

| ¹H NMR | δ 1.3 ppm (t) | Methyl protons (–CH₂–CH₃ ) of the ethyl group. |

| (CDCl₃) | δ 3.2–3.4 ppm (q) | Methylene protons (–CH₂ –CH₃) attached to Sulfur. |

| δ 8.5–9.5 ppm (s) | NH Proton: Broad singlet, exchangeable with D₂O. Deshielded by C=S. | |

| δ 7.0–7.5 ppm (m) | Aromatic protons. Look for 4 protons.[2][4] The ortho-Cl shifts adjacent protons downfield.[1] | |

| ¹³C NMR | δ ~195–200 ppm | C=S Carbon: The most deshielded signal, diagnostic of dithiocarbamates. |

Biological Mechanism & Reactivity

Dithiocarbamates are not passive molecules; they are electrophilic agents and metal chelators . Their biological activity is driven by two primary mechanisms:[1][3]

Mechanism 1: Metal Chelation

The sulfur atoms in the dithiocarbamate group can form stable bidentate complexes with essential metal ions (Cu²⁺, Zn²⁺). This depletes the microorganism or tumor cell of metals required for enzymatic function (e.g., metalloproteases).

Mechanism 2: Thiol Oxidation (Thiocarbamoylation)

The dithiocarbamate ester can react with nucleophilic cysteine residues on proteins. The "S-Ethyl" group acts as a leaving group (or the whole moiety transfers), forming a disulfide bond or thiocarbamoylating the enzyme, leading to inhibition.

Caption: Dual mode of action: Metal chelation and covalent modification of protein thiols.

Safety & Handling (EHS)

-

Toxicity: Dithiocarbamates can affect thyroid function and are potential skin sensitizers. The 2-chloroaniline metabolite is toxic (methemoglobinemia risk).

-

Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place away from strong acids (generates CS₂ and toxic fumes).

References

-

General Synthesis of Dithiocarbamates

-

Biological Activity of Dithiocarbamates

-

Journal of Organic Chemistry, "Synthesis and biological activity of carbamates derived from ethyl..." (Context on carbamate/dithiocarbamate bioactivity). Link

-

-

Spectral Data Reference (Analogous Compounds)

-

Chemical Reactivity

Sources

- 1. 2621-80-9|Ethyl (4-chlorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate | C12H13Cl2N3O3 | CID 56924631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl N-(4-chlorophenyl)carbamate - C9H10ClNO2 | CSSB00000158561 [chem-space.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Strategic Synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate: A Mechanistic & Practical Guide

Executive Summary

This technical guide details the synthesis of ethyl N-(2-chlorophenyl)carbamodithioate , a structural motif critical in coordination chemistry and pharmacological ligand development. Unlike simple aliphatic dithiocarbamates, this synthesis is governed by the ortho-effect of the chlorine substituent on the aniline ring, which influences nucleophilicity and steric accessibility. This guide moves beyond generic recipes, providing a self-validating protocol grounded in mechanistic causality and rigorous safety standards.

Part 1: Retrosynthetic Analysis & Strategic Reagents

The synthesis relies on a convergent one-pot dithiocarbamylation-alkylation sequence.[1][2] The target molecule is disassembled into three core components: the amine scaffold, the thiocarbonyl source, and the alkylating agent.

Core Starting Materials

| Component | Material | Grade/Spec | Strategic Rationale (Causality) |

| Amine Source | 2-Chloroaniline | >98% Purity | The ortho-chloro group exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amine nitrogen compared to aniline. High purity is required to prevent oxidation byproducts from poisoning the dithiocarbamate formation. |

| Thiocarbonyl | Carbon Disulfide ( | Anhydrous | Acts as the electrophile. Must be used in excess (2.5 eq) to drive the equilibrium forward, compensating for the reduced nucleophilicity of the steric-hindered amine. |

| Base | NaOH (20N) or KOH | Aqueous/Pellet | Essential for deprotonating the zwitterionic intermediate to form the stable dithiocarbamate salt. Strong bases are preferred over TEA for sterically hindered aromatic amines to ensure complete deprotonation. |

| Alkylating Agent | Ethyl Iodide | Stabilized | Chosen over ethyl bromide for its superior leaving group ( |

| Solvent | DMSO or DMF | Dry | Polar aprotic solvents stabilize the polar transition states and the intermediate dithiocarbamate salt, significantly enhancing reaction rates compared to ethereal solvents. |

Critical Safety Directive: Carbon Disulfide

WARNING: Carbon Disulfide is neurotoxic and has an auto-ignition temperature of just 90°C .

-

Engineering Control: All operations must occur in a spark-proof fume hood.

-

Equipment: Use only Teflon-coated magnetic stir bars (glass-coated bars can crack, causing sparks).

-

Quenching: Have a bleach solution ready to oxidize residual sulfides/mercaptans.

Part 2: Reaction Mechanism & Thermodynamics

The reaction proceeds via a base-catalyzed nucleophilic addition followed by an electrophilic substitution (

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic flow from starting materials to the target dithiocarbamate ester.

The "Ortho-Effect" Challenge

The 2-chloro substituent creates steric bulk near the nitrogen atom. Unlike para-substituted anilines, the 2-chloroaniline requires:

-

Longer Nucleophilic Attack Time: The approach to the linear

molecule is sterically impeded. -

Temperature Control: While heat overcomes the activation energy barrier, it also increases

volatility. The protocol below uses a "Cool-then-Stir" strategy to balance these factors.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for a 10 mmol scale.

Preparation

-

Glassware: Oven-dried 100 mL Round Bottom Flask (RBF) with a pressure-equalizing dropping funnel.

-

Atmosphere: Nitrogen or Argon blanket (preferred but not strictly mandatory if moisture is controlled).

Step-by-Step Synthesis

Step 1: Dithiocarbamate Salt Formation

-

Charge the RBF with 2-Chloroaniline (1.27 g, 10 mmol) and DMSO (15 mL) .

-

Place the flask in an ice-water bath (

). Stir for 10 minutes. -

Add 20 N NaOH (0.6 mL, ~12 mmol) dropwise. Observation: Solution may darken slightly.

-

Add Carbon Disulfide (1.5 mL, ~25 mmol) dropwise over 15 minutes.

-

Validation Point: A color change to yellow/orange indicates the formation of the dithiocarbamate anion.

-

-

Remove the ice bath and stir at Room Temperature (RT) for 90 minutes .

-

Why? This extended time ensures the sterically hindered amine fully reacts with

.

-

Step 2: Alkylation (Esterification)

-

Return the flask to the ice bath (

). -

Add Ethyl Iodide (1.6 mL, ~20 mmol) dropwise.

-

Caution: Exothermic reaction. Control addition rate to keep temperature

.

-

-

Stir at

for 30 minutes, then warm to RT and stir for 2 hours .-

Endpoint: TLC (Hexane:Ethyl Acetate 4:1) should show consumption of the polar intermediate and appearance of a less polar spot.

-

Step 3: Workup & Purification [3]

-

Pour the reaction mixture into Ice-Cold Water (100 mL) with vigorous stirring.

-

Precipitation: The product is hydrophobic and should precipitate as a solid or heavy oil.

-

If Solid: Filter, wash with cold water (3x 20mL), and dry.

-

If Oil: Extract with Ethyl Acetate (3x 30mL). Wash organic layer with Brine, dry over

, and concentrate.

-

-

Recrystallization: Purify using Ethanol/Water (9:1) or Hexane/Chloroform to yield crystalline needles.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation due to steric hindrance. | Increase Base to 1.5 eq and extend Step 1 stirring time to 3 hours. |

| Oil Formation | Impurities preventing crystallization. | Triturate the oil with cold hexane and scratch the flask walls to induce nucleation. |

| Isothiocyanate Byproduct | Decomposition of dithiocarbamate salt (Desulfurization). | Keep reaction temperature strictly below |

Part 5: Workflow Visualization

Figure 2: Operational workflow for the synthesis of ethyl N-(2-chlorophenyl)carbamodithioate.

References

-

Katari, N. K., & Srinivas, K. (2014). A novel approach to the synthesis of aryldithiocarbamic acid esters with arylamines and CS2 in aqueous media. Prime Scholars.

-

Azizi, N., et al. (2006).[4] A highly efficient, mild and simple synthesis of dithiocarbamates. Organic Letters.

-

RSC Advances. (2014). Synthesis and characterization of dithiocarbamate derivatives. Royal Society of Chemistry.

-

PubChem. (n.d.). 2-Chloroaniline Compound Summary. National Library of Medicine.

-

Organic Chemistry Portal. (2023). Dithiocarbamate Synthesis by Thiocarbomoylation.

Sources

IUPAC name and structure of ethyl N-(2-chlorophenyl)carbamodithioate

Structure, Synthesis, and Biological Applications of N-Aryl Dithiocarbamate Esters

Executive Summary

This technical guide provides an in-depth analysis of Ethyl N-(2-chlorophenyl)carbamodithioate , a specific derivative of the dithiocarbamate class. Dithiocarbamates are critical pharmacophores in medicinal chemistry and agrochemistry, known for their ability to chelate transition metals (Zn²⁺, Cu²⁺) and modulate biological pathways such as the NF-κB signaling cascade. This document details the IUPAC nomenclature, physicochemical properties, a self-validating synthetic protocol, and the mechanistic basis for its biological activity.

Structural Definition & Nomenclature

IUPAC Nomenclature Breakdown

The systematic naming of this compound follows the IUPAC rules for dithiocarbamic acid derivatives. The parent structure is carbamodithioate (an ester of dithiocarbamic acid, H₂N–C(=S)–SH).[1]

-

Parent Chain: Carbamodithioate (–N–C(=S)–S–)[1]

-

Nitrogen Substituent: A (2-chlorophenyl) group attached to the nitrogen atom.

-

Sulfur Substituent: An ethyl group attached to the thiol sulfur (S-ester).

Full IUPAC Name:

Ethyl (2-chlorophenyl)carbamodithioate

Alternative Common Names: Ethyl N-(2-chlorophenyl)dithiocarbamate; Dithiocarbamic acid, N-(2-chlorophenyl)-, ethyl ester.

Chemical Structure & Properties

The molecule features a planar dithiocarbamate core. The steric bulk of the ortho-chloro substituent on the phenyl ring may induce a torsional twist, impacting crystal packing and solubility.

| Property | Value (Predicted/Analog-Based) |

| Molecular Formula | C₉H₁₀ClNS₂ |

| Molecular Weight | 231.77 g/mol |

| SMILES String | CCSC(=S)Nc1ccccc1Cl |

| LogP (Predicted) | ~3.5 – 4.0 (Lipophilic) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 1 (C=S) |

| Melting Point | ~65–85 °C (Est.[2] based on analogs) |

Synthetic Pathway & Mechanism

Reaction Logic

The synthesis utilizes a one-pot, two-step protocol.

-

Nucleophilic Addition: The primary amine (2-chloroaniline) attacks the electrophilic carbon of Carbon Disulfide (CS₂) in the presence of a base to form the dithiocarbamate salt.

-

S-Alkylation: The resulting anion undergoes nucleophilic substitution (SN2) with an ethyl halide (e.g., Ethyl Iodide or Bromide) to yield the ester.

Critical Control Point: The reaction is exothermic. Temperature control (0–5 °C) during CS₂ addition is vital to prevent the formation of isothiocyanate side products (via elimination of H₂S).

Synthetic Workflow Diagram

The following diagram illustrates the step-by-step synthesis and the flow of intermediates.

Caption: Figure 1. One-pot synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate via dithiocarbamate salt intermediate.

Experimental Protocol

Safety Note: CS₂ is highly flammable and toxic. Work in a fume hood.

-

Salt Formation:

-

Dissolve 2-chloroaniline (10 mmol) in DMF (15 mL) or Ethanol.

-

Add Triethylamine (TEA) or KOH (12 mmol) as the base.

-

Cool the solution to 0 °C in an ice bath.

-

Dropwise add Carbon Disulfide (CS₂) (15 mmol) over 20 minutes.

-

Observation: The solution typically turns yellow/orange, indicating salt formation. Stir for 1 hour at 0 °C.

-

-

Alkylation:

-

Add Ethyl Iodide (11 mmol) dropwise to the cold mixture.

-

Allow the reaction to warm to Room Temperature (25 °C) .

-

Stir for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

-

Work-up & Purification:

-

Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid or oil.

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Recrystallization: Purify the crude solid using Ethanol/Water or Hexane/Chloroform.

-

Analytical Characterization

To validate the structure, the following spectroscopic signatures are expected:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | δ ~1.3 ppm (Triplet, 3H, –CH₂–CH₃ ) δ ~3.3–3.5 ppm (Quartet, 2H, –S–CH₂ –) δ ~7.0–7.5 ppm (Multiplet, 4H, Aromatic protons) δ ~8.5–9.0 ppm (Broad Singlet, 1H, –NH –) |

| IR Spectroscopy | 3200–3400 cm⁻¹ : N–H Stretch (Secondary Amine) 1000–1200 cm⁻¹ : C=S Stretch (Thiocarbonyl) |

| Mass Spectrometry | m/z ~231 [M]⁺ or 232 [M+H]⁺. Look for characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl). |

Biological Potential & Mechanism of Action[3][4]

Metal Chelation & ROS Generation

Dithiocarbamates are "soft" sulfur donors that form stable complexes with transition metals.

-

Mechanism: The dithiocarbamate moiety acts as a bidentate ligand, chelating intracellular copper (Cu) or zinc (Zn).

-

Effect: The Copper-Dithiocarbamate complex is redox-active, generating Reactive Oxygen Species (ROS) which can induce apoptosis in cancer cells or fungal pathogens.

NF-κB Pathway Inhibition

Similar to Disulfiram, N-aryl dithiocarbamates can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer cell survival. They act by blocking the degradation of IκBα or by directly modifying the cysteine residues on the NF-κB subunits.

Caption: Figure 2.[3] Dual mechanism of action: Metal chelation leading to oxidative stress and inhibition of the NF-κB survival pathway.

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). "Nomenclature of Dithiocarbamic Acid Derivatives." International Union of Pure and Applied Chemistry. Link

-

Li, Z., et al. (2018). "Synthesis and Biological Evaluation of Dithiocarbamate Derivatives." European Journal of Medicinal Chemistry. Link

-

Hogarth, G. (2012). "Metal-dithiocarbamate complexes: chemistry and biological activity." Mini-Reviews in Medicinal Chemistry. Link

-

Cvek, B. (2011). "Dithiocarbamate complexes as proteasome inhibitors and apoptosis inducers in human tumor cells." Current Pharmaceutical Design. Link

Sources

Technical Guide: Biological Activity & Therapeutic Potential of N-(2-chlorophenyl) Dithiocarbamates

Executive Summary

The dithiocarbamate (DTC) scaffold represents a "privileged structure" in medicinal chemistry, historically utilized in agriculture (fungicides) but recently repurposed for oncology and infectious disease due to its unique metal-chelating properties.

This technical guide focuses specifically on the N-(2-chlorophenyl) substituted dithiocarbamates . While para-substituted (4-Cl) analogs are common, the ortho-substitution (2-Cl) introduces critical steric and electronic parameters that distinctively modulate biological half-life, metal-binding kinetics, and target selectivity. This guide details the synthesis, Structure-Activity Relationship (SAR), and dual-mechanistic pathways (proteasome inhibition and carbonic anhydrase inhibition) of this specific subclass.

Chemical Architecture & SAR: The "Ortho-Chloro" Advantage

To understand the biological efficacy of N-(2-chlorophenyl) dithiocarbamates, one must analyze the structural consequences of the chlorine atom at the C2 position of the phenyl ring.

Steric Modulation (The Ortho Effect)

Unlike the 4-chlorophenyl analog, where the substituent is distal to the reaction center, the 2-chlorophenyl group imposes significant steric bulk near the nitrogen atom.

-

Conformational Restriction: The 2-Cl substituent restricts free rotation around the N-Phenyl bond, forcing the molecule into a specific atropisomeric conformation that may favor binding in rigid enzymatic pockets (e.g., Carbonic Anhydrase active sites).

-

Metabolic Stability: The steric bulk protects the nitrogen atom from rapid metabolic N-glucuronidation, potentially extending the in vivo half-life compared to unsubstituted analogs.

Electronic Tuning

Chlorine is electron-withdrawing (-I effect).

-

pKa Shift: It reduces the electron density on the nitrogen, which communicates through the thiocarbonyl carbon to the sulfur atoms. This lowers the pKa of the dithiocarbamic acid, making the anionic form (the active metal chelator) stable at physiological pH.

-

Lipophilicity: The chloro-substitution increases the partition coefficient (LogP), enhancing passive transport across the lipid bilayer of cancer cells and bacterial membranes.

Synthetic Pathway & Validation

The synthesis of N-(2-chlorophenyl) dithiocarbamates is a robust, one-pot nucleophilic addition reaction. The protocol below ensures high yield and purity.

Reaction Workflow (DOT Visualization)

Figure 1: Step-wise synthesis of Metal-DTC complexes. The reaction is driven by the nucleophilicity of the amine and stabilized by the base.

Detailed Protocol: Synthesis of Sodium N-(2-chlorophenyl)dithiocarbamate

Reagents: 2-Chloroaniline (0.01 mol), Carbon Disulfide (CS2, 0.012 mol), Sodium Hydroxide (NaOH, 0.01 mol), Ethanol (absolute).

Step-by-Step Methodology:

-

Preparation: Dissolve NaOH in minimal water and dilute with 20 mL cold ethanol. Place in an ice bath (0–5°C).

-

Amine Addition: Add 2-chloroaniline slowly to the basic solution with constant stirring.

-

CS2 Addition: Add CS2 dropwise over 20 minutes. Critical: Maintain temperature <10°C to prevent decomposition into isothiocyanates.

-

Reaction: Stir for 3–4 hours. A pale yellow/white precipitate (the sodium salt) will form.

-

Purification: Filter the solid, wash with cold ether (to remove unreacted amine), and recrystallize from ethanol.

Self-Validating QC Point:

-

IR Spectroscopy: Look for the thioureide band (

) around 1450–1500 cm⁻¹ and the

Biological Mechanisms of Action[1]

N-(2-chlorophenyl) DTCs operate via "polypharmacology"—hitting multiple targets simultaneously.

Mechanism A: The Copper-Proteasome Axis (Anticancer)

DTCs are pro-drugs. They bind extracellular or intracellular copper (Cu) to form a Cu(DTC)₂ complex.

-

ROS Generation: The Cu-complex participates in redox cycling, generating Superoxide and Hydroxyl radicals.

-

Proteasome Inhibition: The complex inhibits the 26S proteasome (specifically the 19S regulatory particle), leading to the accumulation of ubiquitinated proteins.

-

NF-kB Blockade: By preventing IκB degradation (which requires the proteasome), NF-kB remains sequestered in the cytoplasm, blocking survival signaling.[1]

Mechanism B: Carbonic Anhydrase (CA) Inhibition

The dithiocarbamate moiety acts as a Zinc-Binding Group (ZBG).[2][3] It coordinates directly to the Zn²⁺ ion in the active site of Carbonic Anhydrase (isoforms IX and XII are cancer-associated). The 2-chlorophenyl group fits into the hydrophobic pocket of the enzyme, often showing nanomolar affinity (

Mechanistic Pathway Diagram (DOT)

Figure 2: The dual-action anticancer mechanism. The DTC ligand recruits copper to disable the proteasome and generate oxidative stress.

Antimicrobial & Antifungal Profiling[4][5][6][7][8][9][10]

DTCs are historically potent fungicides. The N-(2-chlorophenyl) derivative shows broad-spectrum activity due to its ability to transport metal ions (ionophore effect) into bacteria, disrupting cellular respiration.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Data synthesized from general DTC structure-activity trends [1, 2, 4].

| Compound Derivative | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Mechanism Note |

| N-(2-chlorophenyl) DTC | 4 - 8 | 16 - 32 | 8 - 16 | High lipophilicity aids entry |

| N-(4-chlorophenyl) DTC | 8 - 16 | 32 - 64 | 16 - 32 | Lower steric hindrance |

| Unsubstituted Phenyl DTC | > 64 | > 128 | > 64 | Rapid degradation |

| Ciprofloxacin (Control) | 0.5 | 0.01 | N/A | DNA Gyrase inhibition |

Interpretation: The 2-chlorophenyl derivative consistently outperforms the unsubstituted analog. The enhanced activity against S. aureus suggests a mechanism involving the disruption of the bacterial cell wall or specific metalloenzymes (like Carbonic Anhydrase, which is essential for Neisseria and other bacteria) [3].

Experimental Protocols for Bio-Assays

MTT Cytotoxicity Assay (Anticancer)

This protocol validates the antiproliferative potential of the synthesized complex.

-

Cell Seeding: Seed HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Add N-(2-chlorophenyl) DTC (dissolved in DMSO) at concentrations ranging from 0.1 to 100 µM.

-

Control: DMSO vehicle (Negative), Cisplatin (Positive).

-

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate IC50.

Carbonic Anhydrase Inhibition Assay

To verify the specific enzyme target.

-

Enzyme: Recombinant human CA II or CA IX.

-

Substrate: 4-nitrophenyl acetate (colorimetric) or CO₂ (electrometric).

-

Reaction: Incubate Enzyme + Inhibitor (DTC) for 15 mins. Add substrate.

-

Measurement: Monitor the hydrolysis rate (Absorbance increase at 400 nm for 4-NPA).

-

Result: N-(2-chlorophenyl) DTCs typically exhibit

values in the low nanomolar range (10–100 nM) [1, 5].

References

-

Supuran, C. T. (2012). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. Journal of Medicinal Chemistry.

-

Cvek, B., & Dvorak, Z. (2007).[4] Targeting of nuclear factor-kappaB and proteasome by dithiocarbamate complexes with metals. Current Pharmaceutical Design.

-

Maresca, A., et al. (2021). Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Ejelonu, B. C. (2019). Synthesis, Characterization and In-Vitro Antimicrobial Studies of M2+ Complexes of p-Chlorophenyl-, p-Bromophenyl-Dithiocarbamates. Open Journal of Applied Sciences.

-

Vullo, D., et al. (2012). Dithiocarbamates: a new class of carbonic anhydrase inhibitors. Chemical Communications.

Sources

- 1. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dithiocarbamates: a new class of carbonic anhydrase inhibitors. Crystallographic and kinetic investigations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. NFkB pathway and inhibition: an overview | Biswas | Computational Molecular Biology [bioscipublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Solubility Profile of Ethyl N-(2-chlorophenyl)carbamodithioate in Organic Solvents

Executive Summary

This technical guide details the solubility behavior, physicochemical properties, and thermodynamic characterization of ethyl N-(2-chlorophenyl)carbamodithioate . As a lipophilic dithiocarbamate ester, this compound serves as a critical intermediate in the synthesis of heterocyclic pesticides and as a ligand in coordination chemistry. Understanding its solubility profile is essential for optimizing reaction yields, designing purification protocols (recrystallization), and developing stable liquid formulations.

This guide provides a synthesized solubility profile based on structural analog analysis and standard physicochemical principles, alongside a rigorous experimental protocol for validating thermodynamic parameters in a research setting.

Physicochemical Identity & Theoretical Context[1][2][3][4]

Chemical Structure & Properties

The compound features a lipophilic 2-chlorophenyl moiety attached to a dithiocarbamate ester core. The presence of the chlorine atom at the ortho position introduces steric bulk and increases lipophilicity compared to the unsubstituted phenyl analog.

| Property | Description |

| IUPAC Name | Ethyl N-(2-chlorophenyl)carbamodithioate |

| Molecular Formula | C₉H₁₀ClNS₂ |

| Molecular Weight | ~231.76 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Predicted LogP | 3.2 – 3.8 (High Lipophilicity) |

| Key Functional Groups | Secondary Amine (-NH-), Thione (C=S), Thioether (C-S-Et), Aryl Chloride |

Polarity & Solvation Mechanism

The dissolution of ethyl N-(2-chlorophenyl)carbamodithioate is governed by van der Waals dispersion forces and dipole-dipole interactions .

-

Thione/Thiol Tautomerism: While primarily existing in the thione form (NH-C=S) in the solid state, the N-H proton allows for hydrogen bonding with polar aprotic solvents (DMSO, DMF).

-

Hydrophobicity: The ethyl and chlorophenyl groups strongly disfavor dissolution in aqueous media, necessitating the use of organic solvents or surfactant-based systems for formulation.

Solubility Profile Analysis

The following profile categorizes solvents based on their interaction efficiency with the solute. This data is derived from the behavior of structural analogs (e.g., N-phenyl dithiocarbamates) and standard synthesis purification protocols.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Interaction Mechanism | Application |

| Chlorinated Hydrocarbons | Chloroform (CHCl₃), Dichloromethane (DCM) | Excellent | Dipole-dipole; Dispersion | Extraction; Reaction Medium |

| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-dipole; H-bond acceptance | Stock Solutions; Assays |

| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | H-bond donation interferes with hydrophobic hydration | Recrystallization (Soluble hot, insoluble cold) |

| Ethers | THF, 1,4-Dioxane | Good | Weak H-bond acceptance | Reaction Solvent |

| Non-Polar Alkanes | n-Hexane, Cyclohexane, Heptane | Poor / Insoluble | Weak dispersion forces only | Anti-Solvent (Precipitation) |

| Aqueous | Water, Buffer (pH 7) | Insoluble | Hydrophobic effect dominates | Phase Separation |

Temperature Dependence (Recrystallization Strategy)

A critical characteristic of this compound is its steep solubility curve in lower alcohols (Ethanol/Methanol).

-

At Boiling Point (Reflux): The disruption of the crystal lattice allows full solvation.

-

At Room Temperature/0°C: Solubility drops precipitously, forcing the compound to crystallize.

-

Protocol: Dissolve in minimum boiling ethanol; cool slowly to 25°C, then to 4°C. If oiling occurs (common with dithiocarbamates), add dropwise n-hexane to induce nucleation.

Experimental Protocol: Determination of Solubility

For drug development or precise formulation, "good" or "poor" is insufficient. The following protocol outlines the Laser Monitoring Observation Technique for generating precise mole fraction (

Methodology: Laser Monitoring System

This dynamic method is superior to gravimetric analysis for rapid temperature-dependent profiling, minimizing solvent loss and degradation risks.

Figure 1: Workflow for the dynamic laser monitoring solubility determination. This closed-loop system prevents solvent evaporation, ensuring mole fraction accuracy.

Step-by-Step Procedure

-

Preparation: Accurately weigh solute (

) and solvent ( -

Setup: Insert a laser source and a light intensity sensor on opposite sides of the vessel.

-

Dissolution: Heat the mixture until the solid completely dissolves and laser transmissivity is maximum.

-

Measurement: Cool the solution at a controlled rate (e.g., 1.5 K/h). Continuous stirring is mandatory to prevent supersaturation zones.

-

Detection: The temperature at which the laser intensity drops sharply (due to crystal scattering) is recorded as the saturation temperature (

) for that specific mole fraction. -

Iteration: Add a known mass of solvent to dilute the mixture and repeat steps 3-5 to generate a full solubility curve (

vs

Thermodynamic Modeling

To translate experimental data into predictive models for process scale-up, the Modified Apelblat Equation is the industry standard for this class of organic solids.

The Modified Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1][2]

- : Empirical parameters derived from regression analysis.

Interpretation for Researchers:

-

Positive Enthalpy (

): Dissolution is endothermic (typical for dithiocarbamates). Solubility increases with temperature.[1] -

Gibbs Energy (

): If

Stability Warning

Dithiocarbamates are sensitive to acidic hydrolysis.

-

Avoid: Acidic solvents or silica gel chromatography (which is slightly acidic) for prolonged periods.

-

Decomposition Product: Reaction with acid reverts the compound to 2-chloroaniline and carbon disulfide (CS₂) .

-

Verification: Check purity via Thin Layer Chromatography (TLC) using Neutral Alumina plates, not Silica, if degradation is suspected.

References

-

Safaei-Ghomi, J., et al. (2013). "Three-component synthesis of 3,4,5-trialkyl-1,3-thiazole-2(3H)-thione derivatives." Journal of Chemical Sciences, 125(5), 1087–1092.[3] Link[3]

-

Sączewski, F., et al. (2001).[4] "Carbon Disulfide Promoted Reactions of 2-Chloro-4,5-dihydro-imidazole with Some N-Nucleophiles." Chemical & Pharmaceutical Bulletin, 49(9), 1203–1206.[5] Link

-

Gusain, R., et al. (2021). "Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control." Molecules, 26(16), 4872. Link

-

PubChem. (2025). "Compound Summary: p-Chlorophenyl (2-(ethylthio)ethyl)carbamate." National Library of Medicine. Link

-

Brinkhoff, H. C., et al. (1970). "Complexes of N,N-dialkyldithiocarbamate esters with mercury(II) dihalides." Recueil des Travaux Chimiques des Pays-Bas, 89, 11. Link

Sources

Technical Guide: Spectroscopic Characterization of Ethyl N-(2-chlorophenyl)carbamodithioate

[1]

Executive Summary

Ethyl N-(2-chlorophenyl)carbamodithioate (also referred to as S-ethyl N-(2-chlorophenyl)dithiocarbamate) is a significant organosulfur intermediate used in the development of dithiocarbamate-based fungicides, metal chelating agents, and pharmaceutical precursors. Its structure features a dithiocarbamate moiety linked to a sterically hindered ortho-chlorinated phenyl ring, which imparts unique electronic and solubility properties compared to its para-substituted analogs.

This guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes experimental protocols with high-fidelity spectral predictions based on established structure-activity relationships (SAR) of N-aryl dithiocarbamates.[1]

Chemical Structure & Properties[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | Ethyl N-(2-chlorophenyl)carbamodithioate |

| Molecular Formula | C₉H₁₀ClNS₂ |

| Molecular Weight | 231.76 g/mol (Monoisotopic: 231.[1]00) |

| Key Functional Groups | Secondary Amine (NH), Thione (C=S), Thioether (S-Et), Aryl Chloride |

| Physical State | Typically a white to pale yellow crystalline solid or viscous oil (depending on purity). |

| Solubility | Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water. |

Synthesis Workflow

The synthesis follows a standard dithiocarbamate formation pathway involving the nucleophilic attack of the amine on carbon disulfide under basic conditions, followed by S-alkylation.

Graphviz Workflow: Synthesis Pathway

Figure 1: Step-wise synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate via dithiocarbamate salt intermediate.

Spectroscopic Data Analysis[2][4][6][7][8]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the thioureide bands and the N-H stretch. The presence of the ortho-chlorine atom may cause slight shifts due to intramolecular hydrogen bonding or steric twisting.

| Frequency (cm⁻¹) | Vibration Mode | Assignment & Notes |

| 3150 – 3300 | ν(N-H) | Medium, broad. Lower frequency than free amines due to H-bonding with S. |

| 3050 – 3080 | ν(C-H) Ar | Weak aromatic C-H stretching. |

| 2920 – 2980 | ν(C-H) Alkyl | Aliphatic C-H stretches from the Ethyl group. |

| 1480 – 1510 | ν(N-C-S) | "Thioureide" band. Strong. Mixed mode of C-N stretch and N-H deformation. |

| 1050 – 1200 | ν(C=S) | Strong, often split. Characteristic of the thione group. |

| 950 – 1000 | ν(C=S) / ν(C-S) | Additional C-S character bands. |

| 740 – 760 | δ(C-H) oop | Ortho-substituted benzene ring out-of-plane bending (4 adjacent H).[1] |

Nuclear Magnetic Resonance (NMR)

¹H NMR (Proton NMR)

Solvent: CDCl₃ or DMSO-d₆ (Shifts below are for CDCl₃)

The ethyl group attached to sulfur appears at a significantly different chemical shift than an oxygen-bound ethyl group (typically ~1.3 & 4.2 ppm). The sulfur atom is less electronegative, shielding the methylene protons to ~3.3 ppm.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 9.0 – 9.5 | Broad Singlet | 1H | NH | Deshielded by the anisotropic effect of C=S and H-bonding.[1] |

| 8.0 – 8.2 | Doublet (d) | 1H | Ar-H6 | Proton ortho to the Nitrogen. Deshielded by the dithiocarbamate group. |

| 7.4 – 7.5 | Doublet (d) | 1H | Ar-H3 | Proton ortho to the Chlorine. |

| 7.1 – 7.3 | Multiplet (m) | 2H | Ar-H4, H5 | Remaining aromatic protons. |

| 3.3 – 3.4 | Quartet (q) | 2H | S-CH₂ | Methylene of the ethyl group. |

| 1.3 – 1.4 | Triplet (t) | 3H | CH₃ | Methyl of the ethyl group. |

¹³C NMR (Carbon NMR)

Solvent: CDCl₃[2]

The most diagnostic peak is the thiocarbonyl carbon (C=S), which appears very far downfield, typically near 200 ppm.

| Shift (δ ppm) | Carbon Type | Assignment |

| 195.0 – 200.0 | C=S | Dithiocarbamate thiocarbonyl.[1] Distinctive low-field signal. |

| 135.0 – 138.0 | Ar-C (Quaternary) | C1 (attached to N) and C2 (attached to Cl). |

| 127.0 – 130.0 | Ar-C (CH) | Aromatic methine carbons (C3, C4, C5, C6). |

| 37.0 – 39.0 | S-CH₂ | Methylene carbon attached to Sulfur. |

| 13.0 – 15.0 | CH₃ | Methyl carbon. |

Mass Spectrometry (MS)

Technique: Electron Impact (EI, 70 eV) Isotopic Pattern: The presence of one Chlorine atom creates a characteristic M+ and M+2 pattern with a 3:1 intensity ratio .

Fragmentation Pathway:

-

Molecular Ion (M+): m/z 231 (¹⁰⁰%) / 233 (³³%).

-

Loss of Ethyl Radical (•Et): [M - 29]⁺ → m/z 202.

-

Loss of Sulfhydryl/Ethylthio: Cleavage at the C-S bond.

-

Formation of Isothiocyanate: A common rearrangement in dithiocarbamates leads to the formation of 2-chlorophenyl isothiocyanate (m/z ~169) and loss of ethane/ethanethiol.

-

Base Peak: Often the substituted aniline cation (m/z 127/129) or the isothiocyanate ion.

Graphviz Workflow: Mass Spec Fragmentation

Figure 2: Proposed fragmentation pathway under Electron Impact ionization.

Experimental Protocol for Characterization

To ensure data integrity described above, follow this standard operating procedure (SOP):

-

Sample Prep for NMR: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃. Filter through a cotton plug if any turbidity remains (often elemental sulfur impurities from synthesis).

-

Sample Prep for IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid/oil.

-

Synthesis Note: If the ¹H NMR shows a singlet at ~7.26 ppm (CHCl₃) and no ethyl peaks, the alkylation failed. If peaks appear at ~1.3 (t) and ~4.2 (q), you likely formed the O-ethyl isomer (thiocarbamate) or an impurity, as S-ethyl should be ~3.3 ppm.

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Spectral Data of Analogues

- Mass Spectrometry of Thio-Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley, 2005. Fragmentation mechanisms of organosulfur compounds.

-

Specific Reactivity of 2-Chloroaniline

-

PubChem Compound Summary for CID 581817 (Related structure: p-Chlorophenyl (2-(ethylthio)ethyl)carbamate). .

-

Technical Guide: Investigating the Fungicidal Properties of Novel Dithiocarbamates

Executive Summary

Dithiocarbamates (DTCs) represent a historic class of organosulfur compounds with a resurgence in modern medicinal chemistry due to their pleiotropic pharmacology. While traditionally utilized as agricultural fungicides (e.g., Mancozeb), novel organic DTC derivatives are currently being investigated to overcome resistance mechanisms common to azoles and echinocandins.

This technical guide outlines a rigorous, self-validating framework for the synthesis, characterization, and biological evaluation of novel DTCs. It moves beyond standard screening to elucidate specific modes of action—primarily metal chelation and thiol-disulfide exchange—providing a roadmap for identifying lead candidates with high selectivity indices.

Chemical Foundation & Synthesis Strategy

The dithiocarbamate pharmacophore (

Modular Synthesis Protocol

Objective: Create a library of S-alkylated dithiocarbamate esters to improve lipophilicity and membrane permeability compared to ionic salts.

Reaction Scheme:

-

Formation of DTC Salt: React secondary amine with

in the presence of a base ( -

S-Alkylation (The "Novelty" Step): React the intermediate salt in situ with an electrophile (e.g.,

-bromo ketones, benzyl halides, or epoxides) to yield the stable dithiocarbamate ester.

Synthesis Workflow Visualization

Figure 1: Modular synthesis pathway for generating lipophilic dithiocarbamate esters from amine precursors.

In Vitro Screening Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), all biological assays must include internal validation checkpoints.

Primary Screen: MIC Determination (CLSI M27/M38)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against key pathogens (Candida albicans, Aspergillus fumigatus).

Protocol:

-

Standard: Follow CLSI M27 (Yeasts) or M38 (Filamentous Fungi) guidelines.

-

Inoculum Prep: Adjust cell density to

CFU/mL in RPMI 1640 medium (buffered with MOPS to pH 7.0). -

Compound Dilution: Prepare serial 2-fold dilutions of the novel DTC in DMSO (Final DMSO < 1%).

-

Incubation: 35°C for 24-48 hours.

-

Readout: Visual score or spectrophotometric (

).

Validation Checkpoints:

-

Growth Control: Wells with media + inoculum + solvent (no drug) must show turbidity.

-

Sterility Control: Wells with media only must remain clear.

-

Reference Standard: Run Fluconazole or Amphotericin B in parallel; MIC must fall within established QC ranges.

Secondary Screen: Fungicidal vs. Fungistatic (MFC)

Objective: Determine if the DTC kills the fungus or merely halts growth.

-

Aliquot 20 µL from clear MIC wells onto Sabouraud Dextrose Agar (SDA) plates.

-

Incubate for 48 hours at 35°C.

-

MFC Definition: The lowest concentration yielding

colonies (99.9% kill). -

Interpretation: An MFC/MIC ratio

indicates fungicidal activity.

Mechanistic Elucidation

Novel DTCs often act via "multi-site" toxicity, making resistance development slower. The two primary mechanisms are Metal Chelation and Oxidative Stress (ROS) .

Metal Supplementation Assay (Chelation Verification)

DTCs are strong chelators of transition metals (Cu, Zn) essential for fungal metalloenzymes.

-

Method: Repeat MIC determination in the presence of excess metal ions (e.g.,

-

Logic: If the antifungal activity is reversed (MIC increases) upon adding metals, the mechanism involves metal depletion or formation of a specific toxic metal-DTC complex.

ROS Generation Assay

DTCs can inhibit antioxidant enzymes (like SOD) or disrupt the mitochondrial electron transport chain.

-

Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

-

Protocol:

-

Treat fungal cells with DTC at

and -

Stain with

DCFH-DA for 30 mins in the dark. -

Measure fluorescence (Ex 485nm / Em 535nm).

-

-

Validation: Use

treated cells as a positive control.

Mechanism of Action Visualization

Figure 2: Dual-mode mechanism of action: Metal chelation and thiol-disulfide exchange leading to oxidative collapse.

Data Presentation & Analysis

When reporting results, condense quantitative data into comparative tables to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Example Data Structure for SAR Analysis

| Compound ID | R-Group (Amine) | Functional Group (Ester) | MIC ( | MIC ( | CC50 (HEK293) | Selectivity Index (SI) |

| DTC-01 | Diethyl | Methyl | 16 µg/mL | 32 µg/mL | >64 µg/mL | >4 |

| DTC-02 | Piperazinyl | Benzyl | 2 µg/mL | 4 µg/mL | 128 µg/mL | 64 |

| Ref (Fluconazole) | - | - | 1 µg/mL | - | >256 µg/mL | >256 |

Note: The Selectivity Index (SI) =

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[1][2] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[1][2] M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd Edition.[1] [Link]

-

Rocha, A. et al. (2022). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Heliyon. [Link]

-

Hogarth, G. & Onwudiwe, D. (2021).[3] A review of the therapeutic properties of dithiocarbamates. F1000Research. [Link]

-

Len, C. et al. (2019).[4] Design of New Antifungal Dithiocarbamic Esters Having Bio-Based Acrylate Moiety. ACS Omega. [Link]

Sources

Theoretical Modeling of Ethyl N-(2-chlorophenyl)carbamodithioate: A Computational Protocol

Topic: Theoretical Modeling of Ethyl N-(2-chlorophenyl)carbamodithioate Structure Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists

Executive Summary

Ethyl N-(2-chlorophenyl)carbamodithioate represents a critical scaffold in the dithiocarbamate class, widely investigated for its antifungal properties, carbonic anhydrase inhibition, and potential as a multidentate ligand in coordination chemistry. This guide provides a rigorous theoretical framework for modeling its structural and electronic properties.

The core challenge in modeling this specific derivative lies in accurately capturing the steric influence of the ortho-chloro substitution on the dithiocarbamate plane and the resulting electronic redistribution across the thioureide (

Computational Methodology

To ensure high-fidelity results comparable to X-ray diffraction data, the following computational setup is recommended. This protocol prioritizes the description of non-covalent interactions (intramolecular hydrogen bonding) and halogen polarization.

Level of Theory

-

Software Platform: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic dithiocarbamates. However, for higher accuracy regarding the chlorine atom's dispersion effects,

B97X-D is the superior alternative. -

Basis Set: 6-311++G(d,p) .[1][2]

-

Rationale: The diffuse functions (++) are mandatory for describing the electron-rich sulfur lone pairs and the anionic character of the potential leaving groups. The polarization functions (d,p) are critical for the hypervalent nature of sulfur and the chlorine substituent.

-

Solvation Model

While gas-phase calculations provide intrinsic properties, biological relevance requires solvation modeling.

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: DMSO (

) for biological mimicry; Ethanol (

Structural Analysis & Geometry Optimization

The geometry optimization must account for the resonance stabilization inherent in dithiocarbamates.

The Resonance Conundrum

The dithiocarbamate moiety exhibits significant delocalization. In the optimized structure, researchers must verify the "thioureide" character:

-

C–N Bond: Expect a length of 1.35–1.38 Å (shorter than a single bond, indicating partial double-bond character).

-

C=S Bond: Expect 1.65–1.68 Å (typical thione).

-

C–S Bond: Expect 1.75–1.78 Å (typical thiol ester).

Intramolecular Interactions

The ortho-chloro position creates a steric lock. The optimization should reveal a specific dihedral angle distortion or a stabilizing intramolecular hydrogen bond between the N–H proton and the ortho-Cl or the thione Sulfur.

Visualization of the Computational Workflow

Figure 1: Standard DFT workflow for validating the ground-state structure of dithiocarbamate derivatives.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap (

-

HOMO Location: In ethyl N-(2-chlorophenyl)carbamodithioate, the Highest Occupied Molecular Orbital is typically localized on the sulfur atoms (lone pairs) and the dithiocarbamate backbone .

-

LUMO Location: The Lowest Unoccupied Molecular Orbital often resides on the chlorophenyl ring and the C=S

system . -

Significance: A lower energy gap (< 4.0 eV) typically correlates with higher antioxidant activity and easier polarizability, facilitating drug-receptor interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is the "guide" for docking studies, predicting where the molecule interacts with protein residues.

Predicted MEP Distribution:

| Region | Potential | Color Code | Interaction Type |

|---|---|---|---|

| Thione Sulfur (C=S) | Negative | Red/Yellow | H-bond Acceptor / Electrophilic Attack |

| Amine Proton (N-H) | Positive | Blue | H-bond Donor / Nucleophilic Attack |

| Chlorine Atom | Neutral/Slight Neg | Green/Yellow | Halogen Bonding |

| Ethyl Group | Neutral | Green | Hydrophobic Interaction |

Reactivity Logic Diagram

Figure 2: Mapping structural features to biological reactivity and binding modes.

Vibrational Spectroscopy Validation

To confirm the theoretical model against experimental FT-IR data, focus on scaling factors (typically 0.961–0.967 for B3LYP/6-311++G(d,p)).

Key Diagnostic Bands:

-

Stretch: The most sensitive probe.

-

Theoretical: ~3400–3450 cm⁻¹ (free).

-

Effect of Cl:[3] If H-bonding occurs with Cl, this band will redshift and broaden (3200–3300 cm⁻¹).

-

-

Thioureide Stretch:

-

Range: 1480–1520 cm⁻¹.

-

Significance: Confirms the partial double bond character essential for the molecule's rigidity.

-

-

and

-

Range: 950–1050 cm⁻¹ (often coupled modes).

-

Significance: Diagnostic of the dithiocarbamate ester linkage.[4]

-

References

-

Costa, A. C., et al. (2013).[5] "DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

-

Politzer, P., et al. (1985). "Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena."[6] Environmental Health Perspectives. Link

-

Muthu, S., & Prasana, J. (2022).[2] "QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates." International Journal of Molecular Sciences. Link

-

Tan, S. L., et al. (2022). "Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes with N-(4-substituted phenyl)." Journal of Molecular Structure. Link

-

Yesilel, O. Z., et al. (2019). "A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole." Scientific Reports. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using ethyl N-(2-chlorophenyl)carbamodithioate as a ligand for metal complexes

Executive Summary

This technical guide details the synthesis, characterization, and metallation of Ethyl N-(2-chlorophenyl)carbamodithioate , a neutral dithiocarbamate ester ligand. Unlike the more common anionic dithiocarbamate salts (which chelate via two sulfur atoms), this S-ethyl ester derivative typically coordinates as a neutral monodentate ligand through the thione sulfur (C=S) or acts as a pro-ligand that can be structurally modified in situ.

These complexes are gaining traction in drug discovery for their ability to stabilize transition metals (Pt, Pd, Cu) in lipophilic environments, facilitating transport across cellular membranes for antimicrobial and anticancer applications.

Chemical Profile & Ligand Design

The ligand features a 2-chlorophenyl moiety. The ortho-chloro substituent provides two critical functions:

-

Steric Bulk: Prevents ligand stacking and enhances solubility in organic media.

-

Electronic Modulation: The electron-withdrawing nature of the chlorine atom reduces the basicity of the nitrogen, increasing the electrophilicity of the thiocarbonyl carbon, which influences the metal-sulfur bond strength.

Structure:

-

IUPAC Name: Ethyl N-(2-chlorophenyl)carbamodithioate

-

Formula:

-

Coordination Mode: Neutral Monodentate (

) or Pseudo-chelating (weak

Module A: Ligand Synthesis Protocol

Objective: Synthesize high-purity Ethyl N-(2-chlorophenyl)carbamodithioate from 2-chloroaniline.

Reagents:

-

2-Chloroaniline (CAS: 95-51-2)

-

Carbon Disulfide (

) (Caution: Neurotoxic/Flammable) -

Potassium Hydroxide (KOH)

-

Ethyl Iodide (

) -

Solvents: Ethanol (absolute), Diethyl Ether.

Step-by-Step Methodology:

-

Dithiocarbamate Salt Formation (Intermediate):

-

Dissolve KOH (0.05 mol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Cool the solution to 0–5°C in an ice bath.

-

Add 2-Chloroaniline (0.05 mol) dropwise with vigorous stirring.

-

Add Carbon Disulfide (

) (0.06 mol, slight excess) dropwise over 30 minutes. Maintain temperature <10°C to prevent decomposition. -

Observation: A yellow/pale precipitate of Potassium N-(2-chlorophenyl)dithiocarbamate will form.

-

Stir for 2 hours at room temperature to ensure completion.

-

-

Esterification (Target Ligand Synthesis):

-

Cool the reaction mixture containing the intermediate salt back to 5°C.

-

Add Ethyl Iodide (0.05 mol) dropwise.

-

Reflux the mixture gently at 60°C for 3 hours.

-

Mechanism:[1]

attack of the anionic sulfur on the ethyl iodide. -

Pour the reaction mixture into ice-cold water (100 mL). The ester will precipitate as a solid or separate as an oil.

-

-

Purification:

-

Extract with Diethyl Ether (3 x 30 mL) if oily; otherwise, filter the solid.

-

Wash the organic layer with water, dry over anhydrous

, and evaporate the solvent. -

Recrystallize from Ethanol/Water (8:2) to obtain needle-like crystals.

-

Table 1: Expected Characterization Data

| Technique | Parameter | Expected Signal/Value | Assignment |

| FT-IR | 3150–3250 | Secondary Amine stretch | |

| 1050–1200 | Thione Sulfur (Coordination site) | ||

| 950–1000 | C-S single bond (Ester linkage) | ||

| 1H NMR | 1.3 (t), 3.2 (q) | Ethyl group protons ( | |

| 9.5–10.0 (s, broad) | N-H proton (Deshielded) | ||

| 7.0–7.5 (m) | Aromatic protons (2-Cl-Ph) |

Module B: Metal Complexation Protocol

Objective: Coordinate the neutral ligand to a Platinum(II) center.

Target Complex:

Reagents:

-

Ligand (L): Ethyl N-(2-chlorophenyl)carbamodithioate (Synthesized in Module A).

-

Metal Precursor: Potassium Tetrachloroplatinate(II) (

) or -

Solvent: Acetone/Dichloromethane (1:1).

Protocol:

-

Precursor Preparation:

-

Dissolve

(1.0 mmol) in minimal distilled water (5 mL). -

Alternative: Use

dissolved in acetone for better organic solubility.

-

-

Ligand Addition:

-